REACTION_CXSMILES
|
[CH2:1]([CH:4]1[C:8](O)([CH3:9])[CH:7]=[CH:6][C:5]1=[O:11])[CH:2]=[CH2:3].[C:12]([O-:15])(=[O:14])[CH3:13].[Na+]>C(O)(=O)C>[C:12]([O:15][CH:7]1[CH2:6][C:5](=[O:11])[C:4]([CH2:1][CH:2]=[CH2:3])=[C:8]1[CH3:9])(=[O:14])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(C=CC1(C)O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
was evaporated off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with toluene (60 ml) and water (40 ml)
|
Type
|
ADDITION
|
Details
|
treated as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C(=C(C(C1)=O)CC=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 390.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |